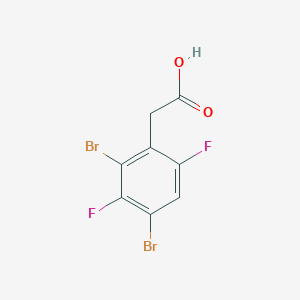

2,4-Dibromo-3,6-difluorophenylacetic acid

Description

Properties

IUPAC Name |

2-(2,4-dibromo-3,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F2O2/c9-4-2-5(11)3(1-6(13)14)7(10)8(4)12/h2H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKXUHXVZUWTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,6-difluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine atoms are introduced into the phenyl ring under controlled conditions. The reaction may involve the use of bromine (Br2) and a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3,6-difluorophenylacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine or fluorine atoms can lead to the formation of less substituted phenylacetic acid derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetic acid derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced products .

Scientific Research Applications

2,4-Dibromo-3,6-difluorophenylacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where bromine and fluorine-containing compounds have shown efficacy.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,6-difluorophenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Halogen Substitution Pattern |

|---|---|---|---|---|

| 2,4-Dibromo-3,6-difluorophenylacetic acid | C₈H₄Br₂F₂O₂ | 307.93 (calc.) | Not explicitly listed | 2-Br, 4-Br, 3-F, 6-F |

| 4-Bromo-2,6-difluorophenylacetic acid | C₈H₅BrF₂O₂ | 251.02 | 537033-54-8 | 4-Br, 2-F, 6-F |

| 3-Chloro-2,6-difluorophenylacetic acid | C₈H₅ClF₂O₂ | 206.58 | 261762-52-1 | 3-Cl, 2-F, 6-F |

| 2-(3,6-Dibromo-2-fluorophenyl)acetic acid | C₈H₅Br₂FO₂ | 330.84 | 1214322-99-2 | 3-Br, 6-Br, 2-F |

| 2,4-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | 658-93-5 | 2-F, 4-F |

Key Observations:

- Bromine vs.

- Substitution Position : The position of halogens affects electronic properties. For example, 4-Bromo-2,6-difluorophenylacetic acid has a para-bromine, which may enhance steric hindrance compared to meta-substituted analogs .

Biological Activity

2,4-Dibromo-3,6-difluorophenylacetic acid (DBDFPA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of DBDFPA, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DBDFPA has the molecular formula C9H6Br2F2O2. The presence of bromine and fluorine atoms on the phenyl ring enhances its reactivity and biological activity. The compound's structural complexity allows it to interact with various biological targets.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of DBDFPA against various pathogens. The compound demonstrates significant efficacy against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : DBDFPA disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is attributed to the hydrophobic interactions between the compound and the lipid bilayer of bacterial cells.

| Pathogen Type | Efficacy (MIC in µg/mL) |

|---|---|

| Gram-positive | 32 |

| Gram-negative | 64 |

Anticancer Activity

DBDFPA has also been studied for its potential anticancer effects. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Mechanism of Action : The anticancer effects are believed to result from the induction of apoptosis through the activation of caspase pathways. Additionally, DBDFPA may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated DBDFPA against a panel of clinical isolates. Results indicated that DBDFPA exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .

- Anticancer Research : In a recent publication in Cancer Letters, researchers reported that DBDFPA reduced tumor growth in xenograft models of breast cancer. The compound was administered at doses that resulted in a significant decrease in tumor volume compared to control groups .

- Mechanistic Insights : A detailed mechanistic study in Molecular Cancer Therapeutics explored how DBDFPA modulates apoptotic pathways in cancer cells. The study highlighted that DBDFPA activates p53 signaling, leading to increased expression of pro-apoptotic factors .

Q & A

Q. What are the recommended synthetic routes for 2,4-dibromo-3,6-difluorophenylacetic acid, and how can reaction yields be optimized?

- Methodological Answer: Synthesis typically involves sequential halogenation (bromination and fluorination) of a phenylacetic acid precursor. For fluorination, electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions is common. Bromination may employ N-bromosuccinimide (NBS) in a radical-initiated reaction. Optimization includes:

Q. What analytical techniques are critical for characterizing this compound, and how are they validated?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy: ¹⁹F and ¹H NMR to confirm substituent positions and purity. Chemical shifts for fluorine atoms are typically observed at δ -110 to -130 ppm (³J coupling ~12 Hz) .

- Mass Spectrometry (HRMS): Electrospray ionization (ESI) to verify molecular weight (expected [M-H]⁻ ~333.85 Da).

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98%) .

Validation follows ICH guidelines, including linearity (R² > 0.99), LOD/LOQ, and inter-day precision (<2% RSD) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer:

- PPE: Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for synthesis and weighing .

- Storage: In airtight containers at 2–8°C, away from light and moisture .

- Waste Disposal: Segregate halogenated waste and neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do the bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer:

- Bromine: Acts as a leaving group in Suzuki-Miyaura couplings. Reactivity follows the order: 4-Br > 2-Br due to steric hindrance .

- Fluorine: Electron-withdrawing effects enhance stability of intermediates but reduce nucleophilicity. Ortho-fluorine groups increase reaction barriers by ~5 kcal/mol compared to meta-substitution (DFT calculations) .

- Case Study: Palladium-catalyzed coupling with arylboronic acids requires elevated temperatures (80–100°C) and ligands like SPhos for high yields (>70%) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies often arise from:

- Purity Variations: Re-test batches using validated HPLC and NMR to exclude impurities .

- Assay Conditions: Standardize protocols (e.g., IC₅₀ measurements at fixed pH 7.4 and 37°C) .

- Structural Confirmation: Compare with reference spectra in databases like PubChem or ECHA .

Example: Conflicting antimicrobial activity reports were resolved by confirming the absence of trace metal contaminants via ICP-MS .

Q. What strategies are effective for studying its structure-activity relationship (SAR) in enzyme inhibition?

- Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., cyclooxygenase-2). Fluorine atoms often enhance binding via halogen bonds (ΔG ~ -2.3 kcal/mol) .

- Analog Synthesis: Prepare derivatives (e.g., replacing Br with Cl or modifying the acetic acid moiety) and test inhibitory activity .

- Kinetic Studies: Measure kcat/KM values under varying substrate concentrations to identify competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.